molecular formula C31H36N2O9S B12759547 2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid CAS No. 93665-45-3

2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid

Cat. No.: B12759547
CAS No.: 93665-45-3
M. Wt: 612.7 g/mol
InChI Key: CNHVMHKQWUQIOL-ODAAKTNFSA-N
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Description

2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid is a complex organic compound with a unique structure that includes a benzocbenzothiepin moiety, a piperazine ring, and an ethanol group

Preparation Methods

The synthesis of 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid involves multiple steps, including the formation of the benzocbenzothiepin core, the attachment of the piperazine ring, and the introduction of the ethanol group. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, oxidative esterification and other catalytic processes can be employed to achieve the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it could interact with neurotransmitter receptors in the brain, influencing mood and behavior .

Comparison with Similar Compounds

Similar compounds include other benzocbenzothiepin derivatives and piperazine-containing molecules. Compared to these compounds, 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid may exhibit unique pharmacological properties due to its specific structural features. Examples of similar compounds include tert-butyl carbamate and ethyl acetoacetate .

Properties

CAS No.

93665-45-3

Molecular Formula

C31H36N2O9S

Molecular Weight

612.7 g/mol

IUPAC Name

2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid

InChI

InChI=1S/C23H28N2OS.2C4H4O4/c26-17-16-25-14-12-24(13-15-25)11-5-9-21-20-7-2-1-6-19(20)18-27-23-10-4-3-8-22(21)23;2*5-3(6)1-2-4(7)8/h1-4,6-10,26H,5,11-18H2;2*1-2H,(H,5,6)(H,7,8)/b21-9-;2*2-1-

InChI Key

CNHVMHKQWUQIOL-ODAAKTNFSA-N

Isomeric SMILES

C1N(CCN(C1)CCO)CC/C=C/2\C3=CC=CC=C3SCC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3CSC4=CC=CC=C42)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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